molecular formula C15H12N4 B2378400 (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile CAS No. 1381866-79-0

(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile

Cat. No. B2378400
CAS RN: 1381866-79-0
M. Wt: 248.289
InChI Key: LQQLOHLECZYMOM-SDNWHVSQSA-N
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Description

(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is a compound that has been extensively studied for its potential applications in various scientific fields. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Chemical Characterization and Synthesis

  • NMR Characterization and Tautomeric Equilibrium

    A study focused on the 1H NMR characterization of 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, highlighting the tautomeric equilibrium of imidazole hydrogen and conformational inversion of partially saturated rings (Barni et al., 2003).

  • Structural Analysis for Spectral Behavior

    X-ray structural analysis of neutral and cationic derivatives of 2-(4-methylpyridin-2-yl)-1H-benzimidazole provided insights into the correlation between structure and UV-visible properties (Gervasio et al., 2003).

  • Synthesis for Catalytic Applications

    Nickel and mercury complexes with benzimidazole-functionalized ligands demonstrated high efficiency as catalysts in Friedel–Crafts alkylations, indicating potential applications in synthetic chemistry (Huang et al., 2011).

Crystal Engineering and Molecular Design

  • Crystal Engineering Using Benzimidazole Moieties

    The protonated benzimidazole group was identified as a useful synthon for crystal engineering, with its ability to form two- or three-dimensionally stacked structures (Matthews et al., 2003).

  • Crystal Structure Determination

    The crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined, providing insights into molecular conformation and spectroscopic characteristics (Tavman & Sayil, 2013).

Heterocyclic Compound Synthesis

  • Microwave-Mediated Synthesis of Heterocycles

    Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles was achieved under both microwave and thermal conditions, suggesting applications in drug discovery and materials science (Darweesh et al., 2016).

  • One-Pot Synthesis of Benzimidazole Derivatives

    Rapid, green protocol for synthesizing benzimidazole derivatives and their metal complexes was developed, highlighting potential applications in pharmacology and materials science (Taj et al., 2020).

Pharmaceutical and Biological Applications

  • Synthesis and Antimicrobial Activity

    New heterocyclic compounds containing benzimidazole derivatives were synthesized, showing significant antimicrobial activity against various bacterial strains, suggesting potential applications in antimicrobial therapy (Bassyouni et al., 2012).

  • Anticancer Property Analysis

    Ruthenium(II) arene compounds with 2-aryldiazole ligands, including 2-pyridin-2-yl-1H-benzimidazole, were evaluated for their anticancer properties, indicating potential in cancer treatment (Martínez-Alonso et al., 2014).

properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-(1-methylpyridin-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-19-9-5-4-8-14(19)11(10-16)15-17-12-6-2-3-7-13(12)18-15/h2-9H,1H3,(H,17,18)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQLOHLECZYMOM-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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